![molecular formula C16H9ClF4N2O2S B2474830 (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1025257-47-9](/img/structure/B2474830.png)
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 4-fluoro-2-(trifluoromethyl)aniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, condensation, and nitrile formation, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile exhibit significant antitumor activity. For instance, a related compound was evaluated by the National Cancer Institute (NCI) and demonstrated promising antimitotic effects against human tumor cells, with mean GI50 values indicating effective growth inhibition at low concentrations . The structural features of the compound may enhance its selectivity towards cancer cells.
2. Antimicrobial Properties
Compounds containing sulfonamide groups are known for their antimicrobial properties. The sulfonyl moiety in this compound could potentially lead to the development of new antibiotics or antifungal agents. Research into similar compounds has shown that modifications in the aromatic rings can significantly affect their efficacy against various pathogens .
Agrochemical Applications
1. Pest Control
The application of this compound in agrochemicals is particularly promising due to its potential as a plant protection agent. Similar compounds have been formulated as pesticides targeting specific pests while minimizing environmental impact. The trifluoromethyl group enhances lipophilicity, which may improve absorption by target organisms .
2. Herbicide Development
The structural characteristics of this compound suggest potential use in herbicide formulations. Compounds with similar functionalities have been developed to inhibit key enzymes in plant metabolism, leading to effective weed control without harming crops .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile depends on its interaction with molecular targets. For example, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific biological context and the compound’s mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include other sulfonyl and nitrile-containing molecules, such as:
- (2Z)-2-(4-methylbenzenesulfonyl)-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- (2Z)-2-(4-bromobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.
Biological Activity
The compound (2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-fluoro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H13ClF4N2O2S
- Molecular Weight : 396.80 g/mol
- InChIKey : DQMZLTXERSFNPB-UHFFFAOYSA-N
- SMILES Notation : C=C(C(=O)N(C)C(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(F)(F)F
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group and trifluoromethyl moiety enhances its binding affinity to specific targets, potentially influencing pathways related to inflammation, cancer, and other diseases.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies
- Inhibition of CFTR Function : Research has indicated that the compound may influence CFTR activity, although specific IC50 values remain unspecified. This suggests potential implications in cystic fibrosis treatment strategies.
- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 value was reported at 50000 nM, indicating moderate potency in inhibiting cell growth.
- Anti-inflammatory Properties : Preliminary findings suggest that this compound may modulate inflammatory responses by affecting cytokine production. However, further studies are needed to elucidate the specific pathways involved.
Research Findings and Discussions
Recent studies have focused on the pharmacological potential of this compound in various therapeutic areas:
- Cancer Therapy : The antiproliferative activity suggests its potential as a chemotherapeutic agent. Further investigations into its mechanism could reveal how it selectively targets cancer cells while sparing normal cells.
- Inflammatory Diseases : Given its anti-inflammatory properties, there is potential for this compound to be developed into a treatment for conditions characterized by excessive inflammation.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-fluoro-2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF4N2O2S/c17-10-1-4-12(5-2-10)26(24,25)13(8-22)9-23-15-6-3-11(18)7-14(15)16(19,20)21/h1-7,9,23H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYNKLIRPQXQRM-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=C(C=C2)F)C(F)(F)F)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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